Physicochemical Properties and Analytical Profiling of 2,3,4,5,6-Pentachlorobiphenyl (PCB 116)
Physicochemical Properties and Analytical Profiling of 2,3,4,5,6-Pentachlorobiphenyl (PCB 116)
Executive Summary
2,3,4,5,6-Pentachlorobiphenyl (PCB 116) represents a structurally unique congener within the polychlorinated biphenyl (PCB) family.[1] Unlike the majority of environmentally prevalent PCBs which feature distributed chlorination across both phenyl rings, PCB 116 is characterized by a "fully substituted" single ring (positions 2, 3, 4, 5,[1] 6) and a completely unsubstituted second ring.[1]
This extreme asymmetry dictates its physicochemical behavior: the high steric hindrance at the ortho positions (2,[1]6) forces the biphenyl system into a non-coplanar conformation, effectively nullifying aryl hydrocarbon receptor (AhR) binding affinity.[1] Consequently, PCB 116 is classified as non-dioxin-like , exhibiting distinct toxicokinetics compared to coplanar congeners (e.g., PCB 126).[1] This guide provides a definitive technical analysis of its properties, environmental fate, and validated analytical protocols.[1]
Chemical Identity and Structural Conformation
The structural integrity of PCB 116 is defined by the saturation of one phenyl ring with chlorine atoms. This creates a dipole moment and steric environment distinct from its isomers.[1]
| Parameter | Detail |
| IUPAC Name | 2,3,4,5,6-Pentachlorobiphenyl |
| Common Name | PCB 116 |
| CAS Registry Number | 18259-05-7 |
| Molecular Formula | C₁₂H₅Cl₅ |
| SMILES | Clc1c(Cl)c(Cl)c(c(Cl)c1Cl)c2ccccc2 |
| Molecular Weight | 326.43 g/mol |
| Structure Type | Di-ortho substituted (Non-coplanar) |
The Ortho-Effect and Planarity
The presence of chlorine atoms at positions 2 and 6 (ortho) creates significant steric repulsion against the hydrogens of the unsubstituted ring (positions 2', 6').
-
Consequence: The energy barrier to rotation is high, locking the molecule into a twisted conformation (dihedral angle ≈ 90°).
-
Biological Implication: This twist prevents the molecule from fitting into the planar binding pocket of the AhR, rendering it biologically distinct from "dioxin-like" PCBs.
Physicochemical Properties[1][2][3][4][5][6][7]
The following data aggregates experimental values and high-confidence predictive models (EPISuite™, COSMO-RS) where specific experimental data for this rare congener is absent from standard safety sheets.
| Property | Value / Range | Technical Context |
| Physical State | Solid (Crystalline) | At STP (Standard Temperature & Pressure). |
| Melting Point | 95°C – 105°C (Est.) | High symmetry of the chlorinated ring contributes to crystal lattice stability. |
| Boiling Point | 360°C – 380°C | High boiling point indicates low volatility; persistent in soil/sediment.[1] |
| Vapor Pressure | ~1.5 × 10⁻⁵ Pa (25°C) | Extremely low; transport is primarily particle-bound rather than gas-phase. |
| Water Solubility | ~10–20 µg/L (ppb) | Hydrophobic; rapidly partitions out of aqueous phases. |
| Log K_ow | 6.3 – 6.5 | Indicates high lipophilicity and bioaccumulation potential in adipose tissue.[1] |
| Log K_oa | ~8.5 | Octanol-air partition coefficient; predicts accumulation in terrestrial vegetation.[1] |
| Henry’s Law Constant | ~20–30 Pa·m³/mol | Suggests volatilization from water bodies is a slow but relevant transport mechanism.[1] |
Biological Interaction & Metabolism[1]
Structure-Activity Relationship (SAR)
The toxicity of PCBs is often evaluated relative to 2,3,7,8-TCDD (Dioxin).[1]
-
PCB 116 TEF (Toxic Equivalency Factor): 0.0 .
-
Mechanism: Due to the 2,6-dichloro substitution, PCB 116 cannot assume the planar configuration required to activate the AhR signal transduction pathway.[1] Therefore, it does not induce CYP1A1/1A2 enzymes typical of dioxin-like toxicity.[1]
Metabolic Susceptibility
Unlike congeners chlorinated on both rings, PCB 116 possesses a "vulnerable" unsubstituted phenyl ring.[1]
-
Enzymatic Attack: The unsubstituted ring is highly susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2B and CYP3A families).
-
Pathway: Epoxidation occurs at the 2',3' or 3',4' positions, followed by hydrolysis to form hydroxylated PCBs (OH-PCBs).[1] These polar metabolites are more readily excreted but can exhibit neurotoxicity or endocrine disruption before elimination.[1]
Figure 1: Proposed metabolic pathway for PCB 116, highlighting the susceptibility of the unsubstituted ring to oxidative attack.
Analytical Methodologies
Accurate quantification of PCB 116 requires rigorous separation from interfering congeners.[1] The standard protocol utilizes Gas Chromatography with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS).
Validated Workflow (Based on EPA Method 8082A / 1668C)
Step 1: Sample Preparation
-
Matrices: Sediment, Tissue, Soil.[1]
-
Drying: Samples must be chemically dried using anhydrous Sodium Sulfate (
) to remove moisture that interferes with extraction efficiency.
Step 2: Extraction (Soxhlet)
-
Solvent: 1:1 Hexane:Acetone or Methylene Chloride.[1]
-
Duration: 16–24 hours.[1]
-
Why: Soxhlet provides exhaustive extraction of hydrophobic analytes from complex solid matrices.[1]
Step 3: Cleanup (Critical)
-
Sulfuric Acid Wash: Removes lipids and oxidizable interferences.[1] (PCB 116 is stable in acid).[1]
-
Florisil/Silica Gel Fractionation: Separates PCBs from organochlorine pesticides.[1]
Step 4: Instrumental Analysis
-
Primary Column: Fused silica capillary column (e.g., DB-5ms or DB-XLB).[1]
-
Detector: ECD (High sensitivity for halogens) or High-Resolution MS (for definitive congener ID).
-
Internal Standard: PCB 209 (Decachlorobiphenyl) or ¹³C-labeled PCB 116 (if available).
Figure 2: Analytical workflow for the extraction and determination of PCB 116 in environmental matrices.
References
-
U.S. Environmental Protection Agency (EPA). (2007).[1] Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Link
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2000).[1] Toxicological Profile for Polychlorinated Biphenyls (PCBs). Link
-
Hansen, L. G. (1998).[1] The Ortho Side of PCBs: Occurrence and Disposition. Kluwer Academic Publishers.[1] (Fundamental text on non-coplanar PCB toxicity).
-
Safe, S. (1994).[1] Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical Reviews in Toxicology. Link
-
National Institute of Standards and Technology (NIST). PCB 116 Mass Spectrum and Retention Indices. Link
